molecular formula C19H13BrN2O2S B5230734 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

Cat. No. B5230734
M. Wt: 413.3 g/mol
InChI Key: DEXZYSBFGIIWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a chemical compound that has been the subject of extensive scientific research. It is a member of the chromenone family of compounds and has been found to have a range of potential applications in the fields of medicine and biochemistry. In

Scientific Research Applications

6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has been found to have potential applications in a range of scientific research areas. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also have an effect on the production of reactive oxygen species, which are involved in cellular damage and disease.
Biochemical and Physiological Effects
Studies have shown that 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. It may also have a neuroprotective effect, which could make it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one in lab experiments include its potential anti-inflammatory, anti-cancer, and neuroprotective properties. However, there are also limitations to its use. For example, it may have low solubility in aqueous solutions, which could limit its effectiveness in certain experiments.

Future Directions

There are many potential future directions for research on 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one. Some possible areas of study include its potential as a treatment for Alzheimer's disease and Parkinson's disease, its effects on the immune system, and its potential as a drug delivery agent. Further research is also needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis method for 6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves the reaction of 3-acetyl-4-hydroxycoumarin with 2-[(2-methylphenyl)amino]-thiazole-4-carboxylic acid and phosphorus oxychloride in the presence of anhydrous aluminum chloride. The reaction yields the desired product, which can be purified by recrystallization.

properties

IUPAC Name

6-bromo-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2S/c1-11-4-2-3-5-15(11)21-19-22-16(10-25-19)14-9-12-8-13(20)6-7-17(12)24-18(14)23/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXZYSBFGIIWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one

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